Z-Ethyl-O,N,N-azoxymethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

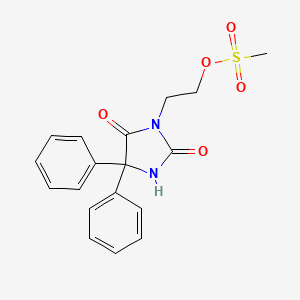

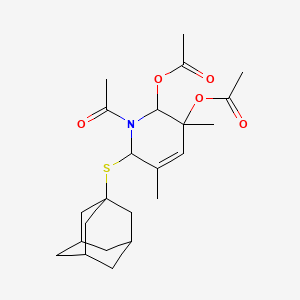

Z-Ethyl-O,N,N-azoxymethane is an organic compound known for its carcinogenic properties. It is part of the azoxyalkane family, which are isomeric with nitrosodialkylamines and share similar biochemical and biological actions . This compound has been extensively studied for its ability to induce tumors in laboratory animals, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrous acid, followed by oxidation. The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research to study carcinogenesis. It is particularly useful in inducing tumors in laboratory animals, which allows researchers to investigate the mechanisms of cancer development and test potential treatments . This compound has also been used to study the effects of various dietary and environmental factors on cancer risk .

Mechanism of Action

The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into methylazoxymethanol by the enzyme CYP2E1. This metabolite then causes DNA mutations, leading to the activation of oncogenes like K-ras and the inactivation of tumor suppressor genes like p53 . These genetic changes result in uncontrolled cell proliferation and tumor formation .

Comparison with Similar Compounds

Z-Ethyl-O,N,N-azoxymethane is similar to other azoxyalkanes, such as azoxymethane and azoxyethane. it is more potent in inducing tumors, particularly in the liver and colon . Unlike its methylated counterparts, this compound causes a higher incidence of hemangiosarcomas in the liver . This compound’s unique properties make it a valuable tool in cancer research, providing insights that are not possible with other similar compounds .

Properties

CAS No. |

97869-39-1 |

|---|---|

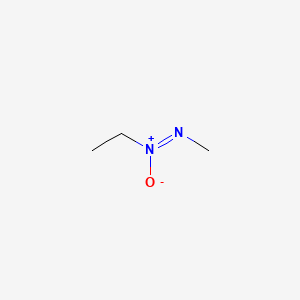

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

ethyl-methylimino-oxidoazanium |

InChI |

InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |

InChI Key |

MIJJGTDCQRHTPM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=NC)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)

![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)